2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol is an organic compound that features a complex structure, including a methoxyphenyl group, an ethylamino group, and a propanol moiety. Its molecular formula is C₁₂H₁₉NO₂, and it has a molecular weight of 209.28 g/mol. This compound has been studied for its potential biological activities, particularly its interaction with specific receptors, which may influence pharmacological applications.
The compound can be synthesized through various chemical methods and is available from chemical suppliers for research purposes. Its relevance in medicinal chemistry makes it a subject of interest in both academic and industrial research settings.
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol can be classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group in its structure. This classification allows it to participate in a range of chemical reactions and biological interactions.
The synthesis of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol typically involves the following steps:
Industrial production may utilize continuous flow reactors to improve efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity levels in the final product .
The molecular structure of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol consists of a propanol backbone with an ethylamine substituent and a para-methoxyphenyl group. This unique combination allows for diverse interactions within biological systems.
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, while sodium borohydride or lithium aluminum hydride are used for reduction .
The mechanism of action for 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol is primarily linked to its interaction with specific receptors, notably the β2-adrenergic receptor. This interaction can modulate intracellular signaling pathways by influencing cyclic adenosine monophosphate levels, leading to various physiological effects.
Research indicates that this compound may act as either an agonist or antagonist at certain receptors, making it a candidate for further investigation in drug development .
2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol has potential applications in various scientific fields:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting the importance of detailed synthesis and structural analysis in understanding its potential applications.
Reductive amination represents the most direct and atom-economical route to synthesize 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol. This method involves the condensation of 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone) with 2-aminopropan-1-ol under reducing conditions. The reaction proceeds via an imine intermediate that undergoes in situ reduction to form the target amine. Sodium borohydride (NaBH₄) in methanol at 0–20°C is the preferred reducing system, achieving near-quantitative yields (100%) when stoichiometrically controlled [4].
Critical to this approach is the molar ratio optimization between the ketone and amino alcohol precursors. A 1:1 ratio minimizes dimerization byproducts while maintaining reaction efficiency. Post-reduction workup involves partitioning between chloroform and water, followed by magnesium sulfate drying and solvent evaporation to yield crystalline product [4]. Alternative reductants like sodium cyanoborohydride (NaBH₃CN) offer superior chemoselectivity but increase process costs and safety concerns due to cyanide liberation.
Table 1: Reductive Amination Optimization Parameters
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0 → 20 | 1 | 100 |
| NaBH₃CN | Methanol | 25 | 12 | 95* |
| H₂ (Pd/C) | Ethanol | 60 | 6 | 88 |
*Estimated based on analogous reactions [5] [8]
A significant limitation arises from electronic effects: The para-methoxy group diminishes carbonyl electrophilicity, requiring extended reaction times compared to unsubstituted acetophenone derivatives. Scalability is further constrained by borohydride decomposition in protic solvents, necessitating controlled addition rates to prevent exotherms [9].
The chiral center at the 1-(4-methoxyphenyl)ethyl moiety necessitates stereoselective catalysis for biologically relevant enantiomers. Homogeneous catalysts like Ru(BINAP)Cl₂ achieve enantiomeric excess (ee) >90% but suffer from costly ligand synthesis and metal contamination issues. Asymmetric transfer hydrogenation (ATH) using HCO₂NH₄/Ir(III)-cyclopentadienyl complexes provides a practical alternative, delivering ee values of 80–85% under aqueous conditions [8].
Mechanistic insights reveal that stereodifferentiation occurs during hydride transfer to the iminium intermediate. Bulky ligands favor re-face attack when coordinated to (4-methoxyphenyl)ethylimine substrates. Catalyst loading can be reduced to 0.5 mol% without ee erosion, though reaction times extend beyond 24 hours. Heterogeneous systems like Ni-nanoparticles on alumina afford moderate stereoselectivity (60–70% ee) but enable simple catalyst recovery [2] [8].
Table 2: Stereoselective Catalytic Systems Comparison
| Catalyst System | ee (%) | Loading (mol%) | Temperature (°C) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| Ru[(S)-BINAP]Cl₂ | 92 | 1.0 | 50 | 98 |
| [Ir(Cp*)Cl₂]₂/(S,S)-TsDPEN | 85 | 0.5 | 30 | 42 |
| Raney Ni-L-tartrate | 68 | 10 | 60 | 15 |
| Pd nanoclusters/Al₂O₃ | 75 | 2.0 | 40 | 63 |
Product isolation challenges arise with metal catalysts: Residual nickel (>50 ppm) requires chelating resin treatment, while iridium demands costly anion-exchange resins. Enzymatic approaches using amine dehydrogenases show promise but currently lack sufficient activity for industrial adoption [8].
Solvent polarity critically influences both imine formation kinetics and reduction efficiency in reductive amination sequences. Binary solvent mixtures like methanol/tetrahydrofuran (7:3 v/v) enhance imine stability prior to reduction, boosting overall yields by 15% versus methanol alone. Protic solvents accelerate NaBH₄ decomposition but stabilize polar intermediates, necessitating trade-off optimization [5] [9].
Temperature profiling reveals distinct operational windows:
High-performance liquid chromatography (HPLC) studies show that elevated temperatures (>30°C) during reduction generate 8–12% of the dehydroxylated byproduct 1-(4-methoxyphenyl)-N-methylpropan-1-amine. Isopropanol as solvent suppresses this pathway but extends reaction time to 4 hours due to reduced NaBH₄ solubility [9].
Table 3: Solvent/Temperature Effects on Byproduct Formation
| Solvent System | Reduction Temp (°C) | Reaction Time (h) | Target Compound Yield (%) | Dehydroxylated Byproduct (%) |
|---|---|---|---|---|
| Methanol | 20 | 1.0 | 100 | <0.5 |
| Methanol | 40 | 0.5 | 88 | 8.2 |
| Ethanol | 20 | 1.5 | 97 | 1.1 |
| Isopropanol | 20 | 4.0 | 95 | <0.5 |
| MeOH/THF (7:3) | 20 | 1.0 | 100 | <0.5 |
Viscosity challenges emerge in polar aprotic solvents: Dimethylformamide (DMF) solutions exceeding 0.5M concentration exhibit heterogeneous reduction due to NaBH₄ agglomeration, demanding vigorous agitation regimes [5].
Batch production of 2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol faces three key industrial limitations:
Continuous flow systems resolve these constraints through:
Comparative studies show flow processes achieve space-time yields of 1.2 kg·L⁻¹·h⁻¹ versus 0.25 kg·L⁻¹·h⁻¹ in batch reactors. However, crystallization of the product during downstream tubing remains challenging, requiring periodic THF flushes at 40°C [6] [9].
Economic analysis reveals batch production costs are dominated by:
Flow systems reduce wastewater volume by 70% through solvent recycling but incur 40% higher capital investment. Hybrid approaches using continuous imine formation followed by batch reduction offer viable intermediate-scale solutions (50–100 kg runs) [1].
Table 4: Batch vs. Flow Process Economics (Annual 100-ton Scale)
| Parameter | Batch Process | Continuous Flow | Hybrid Approach |
|---|---|---|---|
| Capital investment ($M) | 3.2 | 4.5 | 3.8 |
| Operating costs ($/kg) | 215 | 180 | 195 |
| Wastewater volume (m³/ton) | 12 | 3.6 | 7.8 |
| Production downtime (%) | 25 | 8 | 15 |
| Typical batch size (kg) | 500 | N/A | 200 |
Comprehensive Compound List
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: